BuChE-IN-TM-10 is a novel compound recognized for its potent inhibitory activity against butyrylcholinesterase, an enzyme implicated in the pathogenesis of Alzheimer's disease. This compound is derived from ferulic acid derivatives and is part of a broader class of cholinesterase inhibitors that are being explored for therapeutic applications in neurodegenerative disorders. The significance of BuChE-IN-TM-10 lies in its selective inhibition profile, which suggests potential advantages over existing treatments.
BuChE-IN-TM-10 is classified as a butyrylcholinesterase inhibitor, specifically designed to target the cholinergic system. Its synthesis involves a series of chemical reactions that modify ferulic acid to enhance its inhibitory properties against butyrylcholinesterase. The compound has been evaluated for its biological activity, particularly in the context of Alzheimer's disease, where it shows promise as a therapeutic agent due to its ability to inhibit amyloid-beta aggregation and promote cognitive function.
The synthesis of BuChE-IN-TM-10 involves several key steps:
The final product, BuChE-IN-TM-10, is characterized by its high potency with an IC50 value of 8.9 nM against butyrylcholinesterase, indicating strong inhibitory effects compared to other known inhibitors .
BuChE-IN-TM-10 possesses a complex molecular structure that includes multiple functional groups derived from ferulic acid. The specific arrangement of these groups contributes to its binding affinity and selectivity for butyrylcholinesterase over acetylcholinesterase.
The structural analysis is crucial for understanding how BuChE-IN-TM-10 interacts with its target enzyme and aids in further optimization for enhanced efficacy.
The primary chemical reaction involving BuChE-IN-TM-10 is its interaction with butyrylcholinesterase, leading to enzyme inhibition. The mechanism typically involves:
The kinetic parameters associated with this reaction have been studied using various methods, including Ellman's colorimetric assay, which quantifies enzyme activity based on substrate hydrolysis rates .
BuChE-IN-TM-10 exerts its pharmacological effects primarily through competitive inhibition of butyrylcholinesterase. This mechanism can be summarized as follows:
Data from pharmacological studies indicate that BuChE-IN-TM-10 not only inhibits butyrylcholinesterase effectively but also shows lower inhibition rates against acetylcholinesterase, suggesting a selective profile beneficial for therapeutic applications .
BuChE-IN-TM-10 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into viable drug delivery systems.
BuChE-IN-TM-10 has several potential applications in scientific research and pharmacology:
Cholinergic neuron degeneration in the basal forebrain directly correlates with cognitive impairment in AD. Key findings include:
Table 1: Cholinesterase Activity Changes in Alzheimer’s Disease
| Brain Region | AChE Activity (% vs Normal) | BuChE Activity (% vs Normal) | Pathological Significance |
|---|---|---|---|
| Hippocampus | ↓ 55-90% | ↑ 35-165% | Memory consolidation center |
| Temporal Cortex | ↓ 45-85% | ↑ 40-120% | Cognitive processing area |
| Amygdala | ↓ 60% | ↑ 200% (neuron-associated) | Emotional regulation hub |
Cholinesterase inhibitors have evolved through distinct generations:
Targeting BuChE offers mechanistic and safety advantages:
Table 2: Selectivity Profiles of Novel BuChE Inhibitors
| Compound | BuChE IC₅₀ (nM) | AChE IC₅₀ (μM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|---|
| BuChE-IN-TM-10 | 8.9 | >10 | >1,100 |
| BuChE-IN-10 | 9.12 (huBuChE) | >50 | >5,480 |
| Cymserine analog | 12.3 | 28.5 | 2,317 |
BuChE-IN-TM-10 (C₃₂H₃₈N₂O₃; CAS 2313524-95-5) exemplifies optimized 3rd-generation inhibitors:
Table 3: Multitarget Effects of BuChE-IN-TM-10 in Preclinical Models
| Activity | Model System | Key Outcome | Significance |
|---|---|---|---|
| Cholinergic Enhancement | Aged rats | ↑ Maze navigation accuracy by 65% | Reverses cognitive deficit |
| Aβ Modulation | Human SK-N-SH cells | ↓ Secreted Aβ40 by 42%; ↓ intracellular APP | Counters amyloidogenesis |
| Antioxidant Capacity | DPPH assay | EC₅₀ = 14.7 μM for radical scavenging | Mitigates oxidative stress |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5